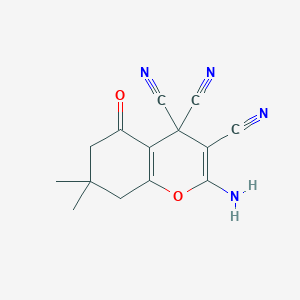

2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile

説明

The compound “2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile” is a type of tetrahydrobenzo[b]pyran . It is a colorless prism crystal .

Synthesis Analysis

This compound can be synthesized from the reaction of substituted aromatic aldehydes, dimedone, malononitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature . Another method involves a DBU-catalyzed reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate at 60–65°C in ethanol for 60–90 min .Molecular Structure Analysis

The crystal structure of this compound has been analyzed . It is monoclinic, with a C2/c space group. The unit cell dimensions are a = 30.130(8) Å, b = 8.825(2) Å, c = 16.021(4) Å, and β = 103.293(4)° .Chemical Reactions Analysis

The compound has been used in one-pot multicomponent coupling reactions to synthesize biologically active 2-amino-4-aryl (or heteroaryl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles .Physical And Chemical Properties Analysis

The compound is a colorless prism crystal . More specific physical and chemical properties are not provided in the retrieved documents.科学的研究の応用

Comprehensive Analysis of 2-Amino-7,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydro-4H-Chromene-3,4,4-Tricarbonitrile Applications

Antitumor Activity: Chromene derivatives have been recognized for their potential antitumor properties. They may inhibit the growth of tumor cells and could be used in the development of new anticancer drugs .

Antibacterial Properties: These compounds exhibit antibacterial activity, which could be harnessed for creating new antibiotics, especially in the face of rising antibiotic resistance .

Antiviral Uses: With antiviral capabilities, chromene derivatives can contribute to the treatment and prevention of viral infections .

Antioxidative Potential: Their antioxidative nature makes them candidates for combating oxidative stress-related diseases .

Antidepressant Effects: Chromene derivatives may also serve as antidepressants, providing an alternative to current treatments .

Antidiabetic Activity: Their antidiabetic properties suggest a role in managing diabetes through new therapeutic approaches .

Fungicidal and Insecticidal Properties: The fungicidal and insecticidal activities of chromene derivatives can be applied in agriculture to protect crops from pests and diseases .

Medical Imaging: Chromene derivatives have been used in cellular imaging, particularly for endoplasmic reticulum-specific imaging, due to their ability to act as sensitive light-up probes .

Green Chemistry Applications: They are utilized in green synthesis processes as environmentally friendly alternatives to traditional organic solvents, contributing to more sustainable chemical practices .

ResearchGate - One pot synthesis of 2-amino-5-oxo-4-aryl-5, 6, 7, 8-tetrahydro- 4Hchromenes National Science Review - Exploration of chromene-based BioAIEgens SpringerLink - Recent advances in green synthesis of chromones

将来の方向性

The structure of these bioactive molecules could provide opportunities for drug design in three important regions: the aromatic ring of the benzopyran, substitution at C2-amine, and the substituted group at C4 position . This suggests potential future directions for research and development involving this compound.

特性

IUPAC Name |

2-amino-7,7-dimethyl-5-oxo-6,8-dihydrochromene-3,4,4-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-13(2)3-9(19)11-10(4-13)20-12(18)8(5-15)14(11,6-16)7-17/h3-4,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZDFWFEGWLQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(C(=C(O2)N)C#N)(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[({1-[4-(methoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B389504.png)

![3-Phenyl-11-p-tolyl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one](/img/structure/B389506.png)

![9-Phenyl-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389507.png)

![6-bromo-4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B389509.png)

![9-(4-Chlorophenyl)-6-(2,3-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389510.png)

![9-(4-Chlorophenyl)-6-[2-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389512.png)

![9-(4-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389514.png)

![Ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B389516.png)

![3-Phenyl-11-o-tolyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389517.png)

![6-(3-Chlorophenyl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389519.png)

![9-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389522.png)

![11-(4-ethoxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389524.png)

![N-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B389525.png)

![11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389526.png)